
3-Bromo-1-methylisoquinoline
Overview
Description
3-Bromo-1-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of a bromine atom at the third position and a methyl group at the first position of the isoquinoline ring makes this compound unique. It has a molecular formula of C10H8BrN and a molecular weight of 222.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methylisoquinoline can be achieved through various methods. One common approach involves the bromination of 1-methylisoquinoline. This reaction typically uses bromine as the brominating agent in the presence of a solvent like nitrobenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the third position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-methylisoquinoline.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 3-substituted isoquinolines.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of 1-methylisoquinoline.
Scientific Research Applications
3-Bromo-1-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methylisoquinoline involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The methyl group at the first position enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Methylisoquinoline: Lacks the bromine atom, resulting in different reactivity and biological properties.
3-Bromoisoquinoline: Lacks the methyl group, affecting its lipophilicity and interaction with biological targets.
3-Chloro-1-methylisoquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical reactivity.
Uniqueness: 3-Bromo-1-methylisoquinoline is unique due to the combined presence of the bromine atom and the methyl group, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the methyl group improves its lipophilicity and potential biological activity .
Properties
IUPAC Name |
3-bromo-1-methylisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-9-5-3-2-4-8(9)6-10(11)12-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVVANJIPMYLPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C12)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856887 | |
Record name | 3-Bromo-1-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041263-08-4 | |
Record name | 3-Bromo-1-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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